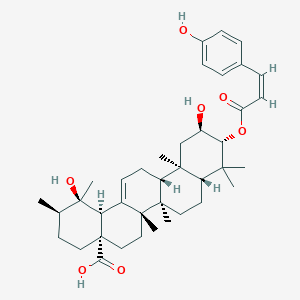

3-O-cis-p-coumaroyltormentic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORLJPADUHVJE-AHJFQOKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Isolation of 3-O-cis-p-coumaroyltormentic Acid from Aronia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and biological activity of 3-O-cis-p-coumaroyltormentic acid, a pentacyclic triterpene found in Aronia species. The document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates associated biological pathways.

Introduction

Aronia melanocarpa, commonly known as black chokeberry, is a rich source of various bioactive compounds, including phenolic acids, flavonoids, and triterpenoids.[1][2][3] Among these, pentacyclic triterpenes like tormentic acid and its derivatives are of significant interest due to their diverse pharmacological activities, such as anti-inflammatory, anticancer, and antidiabetic properties.[1] this compound is a specific tormentic acid ester that has been isolated from Aronia and has demonstrated notable biological effects, particularly in the context of cancer research.[4][5] This guide focuses on the methodologies for isolating this compound and its potential therapeutic applications.

Isolation of this compound

The isolation of this compound from Aronia extracts involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.

A detailed, step-by-step protocol for the extraction and initial fractionation of Aronia berries to obtain a triterpenoid-rich fraction is as follows:

-

Plant Material Preparation: Fresh or freeze-dried Aronia melanocarpa berries are used as the starting material. The berries should be thoroughly cleaned and, if fresh, may be frozen and lyophilized to facilitate grinding and extraction.

-

Extraction: The prepared plant material is subjected to solvent extraction. A common method involves maceration or accelerated solvent extraction (ASE) with an organic solvent such as ethanol (B145695) or methanol.[6][7][8] For instance, a 40% (v/v) ethanol solution at elevated temperatures (e.g., 140°C) has been shown to be effective for extracting bioactive compounds from Aronia.[6]

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure to yield a residue. This residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with triterpenoids typically concentrating in the less polar fractions like chloroform and ethyl acetate.

-

Activity-Guided Fractionation: To specifically isolate bioactive compounds, an activity-guided fractionation approach can be employed.[4] This involves testing the different fractions for a specific biological activity (e.g., inhibition of cancer cell proliferation) to identify the most potent fraction for further purification.

The triterpenoid-rich fraction is then subjected to a series of chromatographic techniques to isolate the pure compound.

-

Silica (B1680970) Gel Column Chromatography: The active fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of the target compound are further purified using preparative TLC. This allows for the separation of compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative HPLC.[4] A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure of the molecule.[4]

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of this compound and related extracts from Aronia.

| Cell Line | Assay | Compound/Extract | IC50 / Effect | Reference |

| MCF-7 (Breast Cancer) | Proliferation (MTS) | This compound | Dose-dependent inhibition | [4] |

| MDA-MB-231 (Breast Cancer) | Proliferation (MTS) | This compound | Dose-dependent inhibition | [4] |

| MCF-7 | Mammosphere Formation | This compound (20 & 40 µM) | Inhibition of formation | [4] |

| MDA-MB-231 | Mammosphere Formation | This compound (20 & 40 µM) | Inhibition of formation | [4] |

| SW-480 (Colon Cancer) | Cytotoxicity (MTT) | Purified Aronia Phenolic Extract (APE) | IC50: 194.35 µg/mL (48h) | [9] |

| HT-29 (Colon Cancer) | Cytotoxicity (MTT) | Purified Aronia Phenolic Extract (APE) | IC50: 552.02 µg/mL (48h) | [9] |

| Caco-2 (Colon Cancer) | Cytotoxicity (MTT) | Aronia melanocarpa leaf extract | IC50: 2.38% | [10] |

Visualizations

Caption: Workflow for isolating this compound.

This compound has been shown to inhibit breast cancer stem cell formation by downregulating the c-Myc protein.[4][5] The compound also affects the expression of self-renewal-related genes.

Caption: Inhibition of c-Myc signaling by the isolated compound.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anticancer properties, particularly against breast cancer.[4][5] Studies have shown that this compound can inhibit the proliferation of breast cancer cells and the formation of mammospheres, which are enriched in cancer stem cells.[4] The mechanism of action appears to involve the downregulation of the c-Myc protein, a key factor in cancer cell survival and proliferation.[4][5] By promoting the degradation of c-Myc, this compound can suppress the self-renewal capacity of cancer stem cells, as evidenced by the reduced expression of markers like CD44, SOX2, and OCT4.[5]

The selective cytotoxicity of Aronia extracts against cancer cells, while showing lower toxicity to normal cells, highlights the therapeutic potential of its bioactive constituents.[9] The ability of this compound to target cancer stem cells is particularly promising, as these cells are often resistant to conventional therapies and are responsible for tumor recurrence and metastasis.[5] Further research into the efficacy and safety of this compound could lead to the development of novel cancer therapies. Other related triterpenoids have also shown promise in targeting pathways like Notch signaling in breast cancer.[11]

Conclusion

This technical guide has outlined the isolation of this compound from Aronia melanocarpa and summarized its biological activities. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings. The potent and selective anticancer activity of this compound, particularly its ability to target cancer stem cells via the c-Myc pathway, makes it a compelling candidate for further investigation in the field of drug development. The rich phytochemical profile of Aronia species continues to be a valuable source for the discovery of novel therapeutic agents.

References

- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. mdpi.com [mdpi.com]

- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Composition, Nutritional, and Biological Properties of Extracts Obtained with Different Techniques from Aronia melanocarpa Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Cytotoxic and DNA-Damaging Effects of Aronia melanocarpa, Cornus mas, and Chaenomeles superba Leaf Extracts on the Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Structure of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 3-O-cis-p-coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) with significant potential in cancer therapy. The document details the isolation and purification of the compound, the spectroscopic methods used for its structural determination, and its mechanism of action related to the c-Myc signaling pathway.

Isolation and Purification

This compound and its trans isomer were isolated from Aronia extracts through a multi-step process involving activity-guided fractionation. The primary methodologies employed were:

-

Chromatography: Repeated chromatographic preparations over silica (B1680970) gel were performed to separate the compound from the crude extract.

-

Preparative Thin Layer Chromatography (TLC): This technique was used for further purification of the isolated fractions.

-

High-Performance Liquid Chromatography (HPLC): Final purification was achieved using HPLC, yielding the pure compound.[1][2]

The isolation workflow is a critical process to obtain a pure sample for structural analysis and biological assays.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound. The analysis revealed a molecular weight of 634, which is identical to its trans isomer, 3-O-trans-p-coumaroyltormentic acid.[1][3]

| Parameter | Value |

| Molecular Weight | 634 |

| Ionization Mode | ESI |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were employed to elucidate the detailed structure and stereochemistry of the molecule. The key findings from the NMR analysis were:

-

The ¹H and ¹³C chemical shifts of the triterpene core were in agreement with those of the known compound, tormentic acid.

-

The significant difference between the cis and trans isomers was observed in the coumaroyl moiety.

-

The ¹H NMR spectrum of the cis isomer showed two olefinic protons at δ 6.86 and 5.86 ppm. The coupling constant between these protons was indicative of a cis configuration.[1][3]

A detailed comparison of the key ¹H NMR chemical shifts for the coumaroyl moiety is presented below.

| Protons | This compound (δ ppm) | 3-O-trans-p-coumaroyltormentic acid (δ ppm) |

| Olefinic | 6.86, 5.86 | 7.61, 6.80 |

| Aromatic | Not specified in abstracts | 7.45, 6.38 |

Table 2: Comparison of Key ¹H NMR Chemical Shifts of the Coumaroyl Moiety.

The structural elucidation process confirms that this compound is a triterpene coumaric acid ester.

Mechanism of Action: Downregulation of c-Myc

This compound has been shown to inhibit the formation of breast cancer stem cells.[1] This biological activity is attributed to its ability to reduce the protein levels of c-Myc, a crucial survival factor for cancer stem cells. The proposed mechanism involves the induction of c-Myc degradation.[1][2]

The c-Myc protein is a transcription factor that plays a pivotal role in cell proliferation, growth, and apoptosis. Its levels are tightly regulated, primarily through the ubiquitin-proteasome pathway. The degradation of c-Myc is a complex process involving phosphorylation and ubiquitination, which targets the protein for destruction by the proteasome. By promoting the degradation of c-Myc, this compound disrupts a key signaling pathway essential for the survival and proliferation of cancer stem cells.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isolation

A detailed protocol for the final purification step using HPLC is outlined below:

| Parameter | Specification |

| Injection Volume | 500 µL |

| Flow Rate | 3 mL/min |

| Column Temperature | Room Temperature |

| Detection Wavelengths | 220 nm and 254 nm |

| Mobile Phase | Solvent A: Water, Solvent B: Methanol |

| Gradient Elution | - 0 min: 20% B- 20 min: 60% B- 40 min: 100% B |

Table 3: HPLC Protocol for the Isolation of this compound.[3]

Conclusion

The structural elucidation of this compound has been successfully achieved through a combination of chromatographic and spectroscopic techniques. The identification of its mechanism of action, involving the downregulation of the c-Myc protein, highlights its potential as a therapeutic agent targeting cancer stem cells. This guide provides the foundational knowledge for researchers and drug development professionals to further explore the pharmacological properties of this promising natural product.

References

In-Depth Technical Guide: The Biological Activity of 3-O-cis-p-coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-coumaroyltormentic acid, a natural triterpenoid, has emerged as a compound of interest in oncological research, particularly for its activity against breast cancer stem cells (CSCs). This technical guide provides a comprehensive overview of its biological activities, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action for this compound involves the targeted degradation of the c-Myc oncoprotein, a key regulator of cell proliferation and survival. This document summarizes the available data, presents detailed experimental methodologies, and visualizes the key signaling pathways and workflows to support further research and development of this promising compound.

Introduction

Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor initiation, metastasis, and resistance to conventional therapies.[1] Targeting CSCs is a critical strategy in the development of novel cancer treatments. This compound is a derivative of tormentic acid, a pentacyclic triterpene found in various plants.[2] This guide focuses on the biological activity of the cis-isomer, which has demonstrated significant potential in the inhibition of breast CSCs.

Anti-Cancer Activity in Breast Cancer Stem Cells

The primary reported biological activity of this compound is its inhibitory effect on breast cancer stem cells. This activity has been demonstrated through the inhibition of cell proliferation and the formation of mammospheres, an in vitro model for CSC self-renewal.

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified in human breast cancer cell lines, specifically MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). While specific IC50 values for the cis-isomer are not explicitly detailed in the primary literature, the following table summarizes the effective concentrations for its biological effects.[3]

| Cell Line | Assay | Concentration | Effect | Citation |

| MCF-7 | Cell Proliferation (MTS Assay) | ≥80 μM | Inhibition of cell proliferation after 48 hours. | [3] |

| MDA-MB-231 | Cell Proliferation (MTS Assay) | ≥80 μM | Inhibition of cell proliferation after 48 hours. | [3] |

| MCF-7 | Mammosphere Formation Assay | 40 μM | Inhibition of primary mammosphere formation. | [3] |

| MDA-MB-231 | Mammosphere Formation Assay | 40 μM | Inhibition of primary mammosphere formation. | [3] |

Mechanism of Action: Downregulation of c-Myc

The molecular mechanism underlying the anti-CSC activity of this compound is the downregulation of the c-Myc protein.[3] c-Myc is a transcription factor that plays a crucial role in cell growth, proliferation, and apoptosis, and its overexpression is implicated in many cancers.[3] The compound induces the degradation of c-Myc protein through the ubiquitin-proteasome pathway.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the this compound-induced degradation of c-Myc. The compound is hypothesized to promote the ubiquitination of c-Myc, leading to its recognition and degradation by the 26S proteasome. Several ubiquitin ligases, such as FBXW7 and UBR5, are known to be involved in c-Myc degradation in breast cancer.[4][5]

Other Potential Biological Activities

While the primary focus of research has been on its anti-cancer effects, tormentic acid and its derivatives have been reported to possess a range of other biological activities, suggesting that this compound may have a broader therapeutic potential. These activities include anti-inflammatory, antioxidant, and antiviral properties.[2][6][7][8] Further research is needed to specifically quantify these activities for the cis-isomer. A review has also noted the anti-tumor effect of coumaroyl derivatives of tormentic acid on human oral cancer cell lines.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Proliferation (MTS) Assay

This protocol is adapted from standard MTS assay procedures and the methodology implied in the primary research on this compound.[3][9]

Objective: To determine the effect of this compound on the proliferation of breast cancer cell lines.

Materials:

-

MCF-7 and MDA-MB-231 breast cancer cell lines

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

PES (phenazine ethosulfate) solution

-

Microplate reader

Procedure:

-

Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range to include ≥80 μM. A vehicle control (DMSO) should also be prepared.

-

After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound or vehicle control.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTS/PES solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Mammosphere Formation Assay

This protocol is based on standard mammosphere culture techniques and the methodology suggested in the primary literature.[3][10][11]

Objective: To assess the effect of this compound on the self-renewal capacity of breast cancer stem cells.

Materials:

-

MCF-7 and MDA-MB-231 breast cancer cell lines

-

DMEM/F12 medium

-

B27 supplement

-

EGF (Epidermal Growth Factor)

-

bFGF (basic Fibroblast Growth Factor)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Ultra-low attachment 6-well plates

-

This compound (dissolved in DMSO)

-

Inverted microscope

Procedure:

-

Culture MCF-7 and MDA-MB-231 cells to 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and create a single-cell suspension.

-

Count the viable cells using a hemocytometer.

-

Resuspend the cells in mammosphere culture medium (DMEM/F12, B27, 20 ng/mL EGF, 20 ng/mL bFGF, 1% Penicillin-Streptomycin).

-

Seed the cells at a density of 1,000 cells/mL in ultra-low attachment 6-well plates.

-

Add this compound to the desired final concentration (e.g., 20 µM and 40 µM) or vehicle control (DMSO).

-

Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

After 7 days, count the number of mammospheres (spheres > 50 µm in diameter) in each well using an inverted microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, specifically by targeting the breast cancer stem cell population. Its mechanism of action, involving the proteasomal degradation of the c-Myc oncoprotein, presents a promising avenue for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this natural compound. Future studies should focus on determining precise IC50 values, elucidating the specific ubiquitin ligases involved in its mechanism, and exploring its efficacy in in vivo models and its potential for other biological applications.

References

- 1. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. UBR5 Is Coamplified with MYC in Breast Tumors and Encodes an Ubiquitin Ligase That Limits MYC-Dependent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Mechanism of Action: Targeting Cancer Stem Cells

An in-depth analysis of the mechanism of action of 3-O-cis-p-coumaroyltormentic acid reveals its potential as a targeted therapeutic agent, particularly in the context of oncology. This technical guide synthesizes the available research to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound primarily exerts its anti-cancer effects by targeting the cancer stem cell (CSC) population, which is often responsible for tumor initiation, metastasis, and resistance to conventional therapies. The core of its mechanism lies in the downregulation of the c-Myc protein, a critical transcription factor for CSC survival and self-renewal.[1][2]

The compound has been shown to induce the degradation of c-Myc protein through a ubiquitin-independent, proteasome-mediated pathway.[1] This reduction in c-Myc levels leads to a cascade of downstream effects, ultimately inhibiting the proliferation and self-renewal capacity of breast CSCs.[1][2]

Key Molecular and Cellular Effects:

-

Inhibition of Mammosphere Formation: this compound significantly reduces the formation and size of mammospheres, which are clonal clusters of cells enriched in breast CSCs.[1] This indicates a direct impact on the self-renewal and proliferative capacity of these cells.

-

Reduction of CSC Subpopulations: Treatment with the compound leads to a decrease in the proportion of cells with the CD44high/CD24low surface marker profile, a well-established phenotype of breast CSCs.[1][2] It also reduces the population of aldehyde dehydrogenase (ALDH)-positive cells, another key marker for breast CSCs.[1]

-

Downregulation of Self-Renewal Genes: The expression of critical self-renewal-related genes, including CD44, SOX2, and OCT4, is inhibited by this compound.[1][2]

-

Anti-proliferative and Anti-migratory Effects: Beyond its effects on CSCs, the compound also inhibits the overall proliferation of breast cancer cells and impedes their migratory potential.[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the c-Myc signaling axis. By promoting the degradation of c-Myc, the compound disrupts the transcriptional regulation of numerous genes involved in cell growth, differentiation, and apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound and its trans-isomer.

Table 1: Anti-proliferative Effects of this compound

| Cell Line | Concentration (μM) | Duration (h) | Effect |

| MCF-7 | ≥80 | 48 | Inhibition of cell proliferation[1] |

| MDA-MB-231 | ≥80 | 48 | Inhibition of cell proliferation[1] |

Table 2: Effects on Mammosphere Formation

| Compound Isomer | Cell Line | Concentration (μM) | Duration (days) | Effect |

| This compound | MCF-7 | 40 | 7 | Inhibition of primary mammosphere formation[1] |

| This compound | MDA-MB-231 | 40 | 7 | Inhibition of primary mammosphere formation[1] |

| 3-O-trans-p-coumaroyltormentic acid | MCF-7 | 10, 20 | 7 | Reduced number and size of mammospheres[1] |

| 3-O-trans-p-coumaroyltormentic acid | MDA-MB-231 | 10, 20 | 7 | Reduced number and size of mammospheres[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for 48 hours.

-

MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

Mammosphere Formation Assay

This assay assesses the self-renewal and proliferative capacity of cancer stem cells.

Methodology:

-

Cell Culture: Single cells from breast cancer cell lines are plated in ultra-low attachment plates with a specialized cancer stem cell (CSC) culture medium.

-

Treatment: The cells are treated with this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 7 days to allow for the formation of mammospheres.

-

Analysis: The number and size of mammospheres are observed and quantified using a microscope.[1]

Flow Cytometry for CSC Markers (CD44/CD24 and ALDH)

This technique is used to quantify the percentage of cells expressing specific cancer stem cell markers.

Methodology:

-

Cell Preparation: Cells are harvested and washed.

-

Antibody Staining (for CD44/CD24): Cells are incubated with fluorescently labeled antibodies specific for CD44 and CD24.

-

ALDEFLUOR Assay (for ALDH activity): Cells are incubated with the ALDEFLUOR reagent, which is a substrate for ALDH. A specific inhibitor of ALDH is used as a negative control.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in the CD44high/CD24low and ALDH-positive populations.

Real-Time Reverse Transcription PCR (RT-PCR)

This method is used to quantify the expression levels of specific genes.

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the genes of interest (e.g., CD44, SOX2, OCT4).

-

Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.[1]

Western Blotting

This technique is used to detect and quantify the levels of specific proteins.

Methodology:

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., c-Myc) and then with a secondary antibody conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cycloheximide Chase Assay

This assay is used to determine the degradation rate of a specific protein.

Methodology:

-

Treatment: Cells are treated with 3-O-trans-p-coumaroyltormentic acid.

-

Cycloheximide Addition: Cycloheximide, a protein synthesis inhibitor, is added to the cells.

-

Time Course Collection: Cell lysates are collected at different time points after the addition of cycloheximide.

-

Western Blot Analysis: The levels of the protein of interest (c-Myc) at each time point are analyzed by Western blotting to determine its degradation rate.[1]

References

- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of Tormentic Acid Derivatives in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpene found in a variety of medicinal and edible plants, and its derivatives have emerged as promising candidates for drug development due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of these compounds. It includes detailed experimental protocols for their extraction and analysis, a comprehensive summary of their quantitative biological activities, and a visual representation of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction

Pentacyclic triterpenes are a class of natural products widely distributed in the plant kingdom, known for their diverse biological activities.[1] Among these, tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) and its derivatives have garnered significant attention for their therapeutic potential.[1] These compounds are primarily found in plants belonging to the Rosaceae, Lamiaceae, and Urticaceae families.[2] Notably, the leaves of Eriobotrya japonica (loquat) are a rich source of tormentic acid.[3][4]

The pharmacological profile of tormentic acid derivatives is extensive, encompassing anti-inflammatory, anticancer, antidiabetic, and hepatoprotective properties.[1] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in inflammation and cancer progression.[1][5] This guide will delve into the technical aspects of studying these promising natural compounds.

Isolation and Characterization of Tormentic Acid Derivatives

The isolation and structural elucidation of tormentic acid and its derivatives from plant sources are crucial steps in their study. The general workflow involves extraction, fractionation, purification, and spectroscopic analysis.

Experimental Protocol: Extraction and Isolation from Eriobotrya japonica Leaves

This protocol outlines a common method for the extraction and isolation of tormentic acid from loquat leaves.[3][6][7]

Materials:

-

Dried and powdered leaves of Eriobotrya japonica

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

Procedure:

-

Extraction:

-

Macerate the dried, powdered leaves of Eriobotrya japonica with 95% ethanol at an elevated temperature (e.g., 90°C) for several hours.[6]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Fractionation using Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents with increasing polarity, for example, starting with hexane, followed by mixtures of hexane-ethyl acetate, then ethyl acetate, and finally ethyl acetate-methanol.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

Combine fractions with similar TLC profiles.

-

-

Purification by Preparative HPLC:

-

Dissolve the fraction containing the target compounds in a suitable solvent (e.g., methanol).

-

Purify the tormentic acid derivatives using a preparative HPLC system equipped with a C18 column.[3]

-

Use a mobile phase gradient, for instance, of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peaks corresponding to the desired compounds.[8][9]

-

Structural Characterization

The purified compounds are then subjected to spectroscopic analysis for structural elucidation.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compounds.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed chemical structure of the isolated derivatives.[10]

Example: Characterization of 3-O-p-Coumaroyltormentic Acid

-

ESI-MS: Shows a quasimolecular ion peak at m/z 635.2 [M+H]⁺.[10]

-

¹H NMR (in CD₃OD): Exhibits signals for a 1,4-disubstituted benzene (B151609) ring (δ 7.45 and 6.38) and trans-conjugated olefinic protons (δ 7.61 and 6.80), characteristic of the p-coumaroyl moiety, in addition to typical triterpenoid (B12794562) signals.[10]

-

¹³C NMR: The chemical shifts of the triterpene portion are in agreement with those of tormentic acid, confirming the ester linkage.[10]

Biological Activities and Quantitative Data

Tormentic acid and its derivatives exhibit a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity

The cytotoxic effects of tormentic acid derivatives have been evaluated against various cancer cell lines.

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Tormentic acid | A549 (Lung), A2780 (Ovarian), 518A2 (Melanoma) | SRB assay | >50 | [11] |

| 3-O-(E)-p-coumaroyl tormentic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |

| δ-oleanolic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |

| Ursolic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |

| Betulinic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the cytotoxicity of tormentic acid derivatives.

Materials:

-

Cancer cell line of interest (e.g., A549, HL-60)

-

Cell culture medium and supplements

-

96-well plates

-

Tormentic acid derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tormentic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

The anti-inflammatory effects of tormentic acid have been demonstrated in both in vitro and in vivo models.

| Compound | Model | Parameter Measured | Dose / Concentration | Effect | Reference |

| Tormentic acid | Carrageenan-induced paw edema (rats) | Paw edema | 2.5 mg/kg | Inhibition of edema at 4 and 5 hours | [13] |

| Tormentic acid | LPS-stimulated RAW264.7 cells | NO production | 2.5 µg/mL | Inhibition of NO production | [6] |

| Tormentic acid | LPS-stimulated RAW264.7 cells | iNOS and COX-2 expression | 2.5 µg/mL | 53.2% and 47.6% inhibition, respectively | [6] |

| 3-O-trans-p-coumaroyl ester of tormentic acid | LPS-stimulated THP-1 macrophages | Pro-inflammatory cytokines (TNFα, IL-8, etc.) | 10 µM | Significant decrease | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Tormentic acid derivative suspension

-

Pletysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the tormentic acid derivative (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Hepatoprotective Activity

Tormentic acid has shown protective effects against liver injury in animal models.

| Compound | Model | Parameter Measured | Dose | Effect | Reference |

| Tormentic acid | CCl₄-induced liver fibrosis (rats) | Serum ALT, AST, TBIL | - | Significant reduction in elevated levels | [15] |

| Tormentic acid | Acetaminophen-induced hepatotoxicity (mice) | Serum AST, ALT, T-Bil, TC, TG | 1.25, 2.5, and 5 mg/kg (i.p.) | Prevention of elevation | [16] |

Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Mice

This model is used to evaluate the hepatoprotective potential of compounds.

Materials:

-

Mice (e.g., ICR strain)

-

Acetaminophen (B1664979) (APAP) solution

-

Tormentic acid derivative suspension

-

Kits for measuring serum biochemical parameters (AST, ALT, etc.)

Procedure:

-

Animal Acclimatization: Acclimatize the mice for at least one week.

-

Pre-treatment: Administer the tormentic acid derivative (e.g., intraperitoneally) for a set period (e.g., six consecutive days) before APAP administration.[16]

-

Induction of Hepatotoxicity: Administer a single toxic dose of acetaminophen to the mice.

-

Sample Collection: After a specific time, collect blood samples for serum separation and liver tissue for histopathological and biochemical analysis.

-

Analysis:

-

Measure serum levels of liver injury markers (AST, ALT, T-Bil, etc.).

-

Perform histopathological examination of liver tissue sections.

-

Measure markers of oxidative stress (e.g., TBARS) and antioxidant enzymes (e.g., SOD, CAT, GPx) in liver homogenates.

-

Signaling Pathways and Mechanisms of Action

The biological effects of tormentic acid derivatives are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[17] Tormentic acid and its derivatives have been shown to inhibit the activation of this pathway.[5][15] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[13] The mechanism of inhibition often involves preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.[15][18]

References

- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological and Molecular Docking Investigation of Leaves of Eriobotrya japonica: Antioxidant, Enzyme Inhibition, and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activities of tormentic acid from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tormentic Acid Ameliorates Hepatic Fibrosis in vivo by Inhibiting Glycerophospholipids Metabolism and PI3K/Akt/mTOR and NF-κB Pathways: Based on Transcriptomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Effects of Tormentic Acid, a Major Component of Suspension Cultures of Eriobotrya japonica Cells, on Acetaminophen-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-O-cis-p-coumaroyltormentic Acid: Spectroscopic Profile, Isolation, and Biological Activity

This technical guide provides a comprehensive overview of the spectroscopic data, isolation protocols, and key biological activities of 3-O-cis-p-coumaroyltormentic acid, a natural product of interest to researchers in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) has established the molecular weight of this compound to be 634.[1][2] This is consistent with its molecular formula, C39H54O7.[3]

| Ion Mode | Observed m/z | Interpretation |

| Positive | 635.2 | [M+H]+ |

| Negative | 633.2 | [M-H]- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are similar to its trans isomer, particularly for the triterpene portion of the molecule.[1][2] The distinguishing features are observed in the chemical shifts and coupling constants of the coumaroyl moiety.[1]

¹H NMR Data: Key proton signals for the cis-p-coumaroyl group are observed at δ 6.86 and 5.86, corresponding to the olefinic protons.[1]

¹³C NMR Data: While detailed ¹³C NMR data for the cis isomer is not fully available in the provided search results, the data for the closely related trans isomer, 3-O-trans-p-coumaroyltormentic acid, can serve as a reference for the triterpene skeleton.

Experimental Protocols

Isolation of this compound

This compound has been isolated from Aronia extracts through a multi-step process guided by bioactivity assays.[1][4][5]

Workflow for Isolation:

Caption: Isolation workflow for this compound.

Methodology:

-

Extraction: The initial step involves the preparation of an extract from the source material, such as Aronia plants.

-

Activity-Guided Fractionation: The crude extract is subjected to fractionation, with each fraction being tested for its ability to inhibit mammosphere formation in breast cancer cell lines.[1] This allows for the selection of the most active fractions for further purification.

-

Chromatographic Purification: The bioactive fractions are then purified using a combination of chromatographic techniques. This typically involves repeated column chromatography over silica gel, followed by preparatory thin-layer chromatography.[1][4][5]

-

Final Purification: The final purification step is carried out using high-performance liquid chromatography (HPLC) to yield the pure compound.[1][4][5]

-

Structure Elucidation: The structure of the isolated compound is confirmed using ESI mass spectrometry and 2D NMR techniques.[1][2]

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity as an inhibitor of breast cancer stem cells (CSCs).[1][4][5]

Inhibition of Breast Cancer Stem Cells

The compound has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres, which are characteristic of CSCs.[1] It also reduces the population of cancer stem-like cells identified by specific cell surface markers (CD44high/CD24low) and aldehyde dehydrogenase (ALDH) activity.[1]

Mechanism of Action: Downregulation of c-Myc

The anti-CSC activity of this compound is attributed to its ability to downregulate the protein levels of c-Myc, a key survival factor for cancer stem cells.[1][5]

Signaling Pathway:

References

- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. umbrella.lib.umb.edu [umbrella.lib.umb.edu]

- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticancer properties of 3-O-cis-p-coumaroyltormentic acid, a triterpenoid (B12794562) compound that has demonstrated promising activity, particularly in the context of breast cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of action to support further research and development efforts.

Core Findings: Targeting Cancer Stem Cells

This compound has been identified as a potential anticancer agent with a notable impact on breast cancer stem cells (CSCs). Research indicates that this compound can inhibit the proliferation of breast cancer cells and, more significantly, suppress the formation of mammospheres, which are enriched in cancer stem cells.[1][2] The primary mechanism of action appears to be the downregulation of the c-Myc protein, a key transcription factor involved in cell growth, differentiation, and apoptosis.[1]

Quantitative Data Summary

The cytotoxic and anti-CSC activities of this compound have been evaluated in human breast cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Cell Proliferation by this compound

| Cell Line | Concentration (μM) | Inhibition of Proliferation | Treatment Duration |

| MCF-7 | ≥80 | Concentration-dependent | 48 hours |

| MDA-MB-231 | ≥80 | Concentration-dependent | 48 hours |

Data extracted from Choi et al., 2018.[1]

Table 2: Inhibition of Primary Mammosphere Formation by this compound

| Cell Line | Concentration (μM) | Effect | Treatment Duration |

| MCF-7 | 40 | Inhibition of formation | 7 days |

| MDA-MB-231 | 40 | Inhibition of formation | 7 days |

Data extracted from Choi et al., 2018.[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments that elucidated the anticancer properties of this compound.

Cell Lines and Culture

-

Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 were utilized.

-

Standard Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cancer Stem Cell Culture: For mammosphere formation assays, cells were cultured in CSC culture media.[1]

Cell Proliferation Assay

The antiproliferative effects of this compound were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

-

Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with increasing concentrations of this compound for 48 hours.

-

MTS Reagent Addition: MTS reagent was added to each well.

-

Incubation: Plates were incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength to quantify the number of viable cells.

Mammosphere Formation Assay

The ability of this compound to inhibit the formation of mammospheres, an indicator of its effect on cancer stem cells, was assessed.[1]

-

Cell Seeding: Single cells from MCF-7 and MDA-MB-231 cultures were seeded in ultra-low attachment plates in CSC culture media.

-

Treatment: The cells were treated with either DMSO (control) or specified concentrations of this compound (20 and 40 μM).

-

Incubation: The plates were incubated for seven days to allow for mammosphere formation.

-

Imaging: Mammospheres were visualized and imaged using a microscope.

-

Quantification: The number and size of mammospheres were quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key experiments.

Caption: General experimental workflow for evaluating the anticancer effects of this compound.

Caption: Proposed mechanism of action of this compound via c-Myc downregulation.

Discussion and Future Directions

The available data strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent, particularly for breast cancer. Its ability to target cancer stem cells is of significant interest, as this cell population is often responsible for tumor recurrence and metastasis.[1][2]

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of breast cancer.

-

Mechanism of Action: Further elucidating the detailed molecular mechanisms by which the compound induces c-Myc degradation.

-

Structure-Activity Relationship: Investigating the anticancer activities of related analogs to identify compounds with improved potency and pharmacokinetic properties.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into novel cancer therapies.

References

- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3-O-cis-p-coumaroyltormentic Acid: A Technical Guide to its Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-O-cis-p-coumaroyltormentic acid, a naturally occurring triterpenoid. The document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer and anti-inflammatory properties of this compound. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further investigation and drug discovery efforts.

Core Therapeutic Areas and Molecular Mechanisms

This compound has demonstrated significant potential in two primary therapeutic areas: oncology and inflammation. Its mechanisms of action are rooted in the modulation of key signaling pathways that are often dysregulated in these disease states.

Anti-Cancer Activity: Targeting the Engine of Cancer Stem Cells

A primary anti-cancer mechanism of this compound is its ability to inhibit the proliferation of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[1] The key therapeutic target in this context is the c-Myc proto-oncogene , a critical transcription factor for CSC survival and self-renewal.[1][2]

The compound has been shown to reduce the protein levels of c-Myc, thereby inhibiting the formation and proliferation of mammospheres, an in vitro model for CSCs.[1] Furthermore, it effectively decreases the proportion of cancer cell populations with high aldehyde dehydrogenase (ALDH) activity and the CD44high/CD24low phenotype, both of which are established markers of breast CSCs.[1][2]

dot

Anti-Inflammatory Effects: Quelling the Inflammatory Cascade

Recent studies have highlighted the anti-inflammatory potential of this compound, suggesting its utility in managing inflammatory conditions. The primary target in this pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central mediator of inflammation.

The compound has been observed to modulate the activity of this pathway, leading to a reduction in the production of pro-inflammatory cytokines. While much of the detailed research has focused on its trans-isomer, the structural similarity and preliminary comparative studies indicate that the cis-isomer also possesses significant anti-inflammatory properties through the modulation of NF-κB.

dot

Pro-Apoptotic Potential: Inducing Programmed Cell Death

While direct studies on the pro-apoptotic effects of the cis-isomer are emerging, research on the structurally similar trans-isomer provides valuable insights. 3-O-trans-p-coumaroyltormentic acid has been shown to induce apoptosis in leukemia cells through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspases. Given the close structural relationship, it is hypothesized that the cis-isomer may exert similar pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on the biological activities of this compound.

Table 1: Anti-proliferative and Anti-CSC Effects on Breast Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| MCF-7 | MTS Assay | ≥ 80 | Inhibition of cell proliferation after 48h | [1] |

| MDA-MB-231 | MTS Assay | ≥ 80 | Inhibition of cell proliferation after 48h | [1] |

| MCF-7 | Mammosphere Formation | 40 | Inhibition of primary mammosphere formation | [1] |

| MDA-MB-231 | Mammosphere Formation | 40 | Inhibition of primary mammosphere formation | [1] |

| MDA-MB-231 | ALDEFLUOR Assay | 20 (trans-isomer) | Decrease in ALDH-positive population from 1.0% to 0.4% | [1] |

| MDA-MB-231 | Flow Cytometry | 20 (trans-isomer) | Decrease in CD44high/CD24low population | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTS Cell Viability Assay

dot

Objective: To assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (media only for background).

-

Incubation: Incubate the plates for the desired period (e.g., 48 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.

Mammosphere Formation Assay

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

-

Ultra-low attachment 6-well plates

-

Cancer cell lines

-

Mammosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF)

-

This compound stock solution

-

Trypsin-EDTA

-

Microscope with a camera

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or a vehicle control.

-

Culture: Culture the cells for 7-10 days in a humidified incubator at 37°C with 5% CO₂.

-

Mammosphere Counting: Count the number of mammospheres (spherical clusters of cells) formed in each well using a microscope. Typically, spheres larger than 50 µm in diameter are counted.

-

Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

ALDEFLUOR Assay

Objective: To quantify the population of cells with high ALDH activity, a marker for cancer stem cells, following treatment with the compound.

Materials:

-

ALDEFLUOR™ kit (containing ALDEFLUOR™ reagent and DEAB, a specific ALDH inhibitor)

-

Cancer cell lines

-

This compound stock solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified duration.

-

Cell Staining: Resuspend the treated cells in the ALDEFLUOR™ assay buffer. Divide the cell suspension into a "test" sample and a "control" sample.

-

Add the activated ALDEFLUOR™ reagent to the "test" sample.

-

Add the ALDEFLUOR™ reagent and the DEAB inhibitor to the "control" sample.

-

Incubation: Incubate both samples at 37°C for 30-60 minutes, protected from light.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population.

-

Data Analysis: Quantify the percentage of ALDH-positive cells in the "test" sample.

Western Blot for c-Myc Detection

Objective: To determine the protein expression levels of c-Myc in cancer cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound, then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc, followed by incubation with the HRP-conjugated secondary antibody.

-

Loading Control: Probe the same membrane with an antibody against a loading control protein.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the c-Myc expression to the loading control.

Conclusion

This compound presents a compelling profile as a dual-action therapeutic agent with both anti-cancer and anti-inflammatory properties. Its ability to target the c-Myc oncogene in cancer stem cells and modulate the NF-κB inflammatory pathway underscores its potential for development into a novel therapeutic. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic capabilities of this promising natural compound.

References

Preliminary Cytotoxicity Screening of Coumaroyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of coumaroyl derivatives, a class of natural compounds with significant potential in anticancer drug discovery. This document outlines the methodologies for assessing cytotoxicity, presents available quantitative data, and visualizes the key signaling pathways involved in their mechanism of action.

Introduction to Coumaroyl Derivatives and their Anticancer Potential

Coumaroyl derivatives, characterized by a coumaroyl moiety attached to various scaffolds, are a significant subclass of coumarins. These compounds, found in a variety of plants, have garnered attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties. Preliminary research suggests that their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest in cancer cells, making them promising candidates for further investigation in oncology.

Quantitative Cytotoxicity Data

The cytotoxic potential of coumaroyl derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation. The following tables summarize the reported IC50 values for select coumaroyl derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50) of N-(p-coumaroyl) Serotonin (B10506)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Lung Adenocarcinoma | 346 | [1][2] |

| U251MG | Glioblastoma | Not specified, but significant reduction in viability | [3] |

| T98G | Glioblastoma | Not specified, but significant reduction in viability | [3] |

| MCF-7 | Breast Carcinoma | Not specified, but significant reduction in viability | [4] |

Table 2: Cytotoxicity (IC50) of (+)-Bornyl p-Coumarate

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2058 | Melanoma | Not specified, but inhibited proliferation | [5] |

| A375 | Melanoma | Not specified, but inhibited proliferation | [5] |

Table 3: Cytotoxicity (IC50) of 3-O-(E)-p-coumaroyl Tormentic Acid

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| HL60 | Human Leukemia | 5.0-8.1 | [6][7] |

| CRL1579 | Melanoma | >10 | [6][7] |

Experimental Protocols

Accurate and reproducible experimental design is paramount in the preliminary screening of cytotoxic compounds. This section provides detailed methodologies for key assays used to evaluate the anticancer activity of coumaroyl derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

-

96-well microplate

-

Coumaroyl derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the coumaroyl derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V/PI Staining

Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[14] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with the coumaroyl derivative at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[17]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30-40 minutes at 37°C in the dark.[17]

-

Analysis: Analyze the samples by flow cytometry.